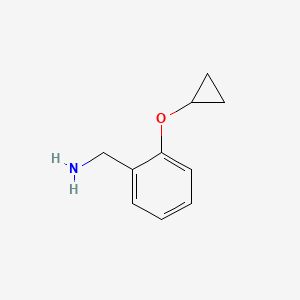

(2-Cyclopropoxyphenyl)methanamine

Description

Contextualization within Modern Organic and Medicinal Chemistry Research

In the quest for novel therapeutics, the exploration of new chemical space is paramount. (2-Cyclopropoxyphenyl)methanamine sits (B43327) at a confluence of strategic design principles in medicinal chemistry. The benzylamine (B48309) framework is a well-established "privileged structure," meaning it is a molecular scaffold capable of binding to a variety of biological targets. nih.govdrugbank.comwikipedia.orgontosight.aiopenmedicinalchemistryjournal.com The introduction of a cyclopropoxy group is a modern tactic used to fine-tune the physicochemical and pharmacokinetic properties of a molecule. nih.govhyphadiscovery.comscientificupdate.com Researchers are increasingly investigating compounds that blend these established and modern motifs to create novel candidates for drug discovery programs. The study of molecules like this compound is therefore situated within the broader effort to systematically explore structure-activity relationships (SAR) and develop next-generation therapeutic agents. acs.org

Significance of Cyclopropoxy and Methanamine Substructures in Molecular Design

The two key fragments of this compound, the cyclopropoxy group and the methanamine (as part of the benzylamine structure), each contribute significantly to its potential as a research compound.

The cyclopropoxy group is often employed as a bioisosteric replacement for more common functionalities like the methoxy (B1213986) group. cambridgemedchemconsulting.comresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The cyclopropyl (B3062369) ring, due to its strained three-membered structure, imparts unique conformational rigidity and electronic properties. fiveable.me Its introduction into a molecule can lead to several desirable outcomes in drug design, including:

Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in aliphatic chains or even methoxy groups. hyphadiscovery.com This can increase the half-life of a drug in the body.

Improved Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity for the intended target over off-targets. nih.govscientificupdate.com

Modulation of Physicochemical Properties: The cyclopropoxy group can influence properties such as lipophilicity and pKa, which in turn affect a compound's solubility, permeability across biological membranes, and potential for P-glycoprotein efflux. nih.govbeilstein-journals.org

The methanamine (benzylamine) substructure is a versatile and common motif in pharmacologically active compounds. wikipedia.orgontosight.aichemicalbook.com The primary amine group can act as a hydrogen bond donor and acceptor, and it can be protonated at physiological pH, allowing for ionic interactions with biological targets such as enzymes and receptors. drugbank.com Benzylamines are found in a wide range of pharmaceuticals, from antihypertensives to antidepressants, highlighting their broad utility in medicinal chemistry. wikipedia.org They are recognized as key binding elements for various proteases and have been instrumental in the design of enzyme inhibitors. nih.gov

Overview of Contemporary Research Endeavors and Challenges

Current research involving scaffolds similar to this compound is focused on several key areas. A primary goal is the synthesis and biological evaluation of libraries of related compounds to explore their potential in various therapeutic areas. For instance, research on (2-cyclopropoxyphenyl)piperidine derivatives as selective α1a- and α1d-adrenergic receptor antagonists for the treatment of benign prostatic hyperplasia has demonstrated a viable synthetic route to the key N-Boc-4-(2-cyclopropoxyphenyl)piperidine intermediate. researchgate.net This synthesis involves the formation of an aryl vinyl ether followed by cyclopropanation, a strategy that could be adapted for the synthesis of this compound. researchgate.net

Despite the promise, there are challenges in the synthesis and development of such compounds. The construction of the cyclopropoxy ether linkage on an aromatic ring can be non-trivial and may require specific catalytic systems. nih.gov Furthermore, while the cyclopropyl group can enhance metabolic stability, metabolism of cyclopropylamines can sometimes lead to reactive intermediates through ring-opening, which requires careful toxicological assessment. hyphadiscovery.com

Future research will likely focus on developing more efficient and scalable synthetic routes to this compound and its derivatives. nih.gov Additionally, comprehensive pharmacological profiling will be necessary to identify potential biological targets and therapeutic applications. The exploration of this and related molecules represents a fertile ground for discovery in the ongoing effort to innovate in the fields of organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEECGMSBYSBHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyclopropoxyphenyl Methanamine and Its Analogs

Retrosynthetic Analysis of the (2-Cyclopropoxyphenyl)methanamine Core

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. This section outlines the key disconnection strategies for the this compound core.

Disconnection Strategies for the Methanamine Moiety

The primary amine group in this compound can be retrosynthetically disconnected to a variety of precursors. A common and effective strategy is the disconnection of the carbon-nitrogen bond, leading back to a carbonyl compound, specifically an aldehyde. This approach forms the basis of reductive amination, a widely used and reliable method for amine synthesis. harvard.edupearson.com The retrosynthetic step can be visualized as follows:

This compound 2-Cyclopropoxybenzaldehyde (B6160452) + Ammonia (B1221849)

This disconnection is advantageous as 2-cyclopropoxybenzaldehyde is a logical precursor that can be synthesized through various methods. The use of ammonia or an ammonia equivalent in the subsequent forward synthesis provides the nitrogen atom for the final amine product. organic-chemistry.org

Approaches to Construct the Cyclopropoxyaryl System

Disconnection of the Aryl-Oxygen Bond: This strategy involves breaking the bond between the aromatic ring and the cyclopropoxy group. This leads to a phenol (B47542) derivative (2-hydroxyphenyl) and a suitable cyclopropyl (B3062369) electrophile. The forward synthesis would then involve an etherification reaction.

This compound (2-Hydroxyphenyl)methanamine derivative + Cyclopropyl halide/tosylate

Formation of the Cyclopropane (B1198618) Ring on a Pre-existing Aryl Ether: An alternative approach is to form the cyclopropane ring at a later stage of the synthesis. This involves retrosynthetically opening the cyclopropane ring of a suitable precursor.

Cyclopropoxyaryl system Allyloxyaryl system

This strategy would involve the cyclopropanation of an allylic ether precursor in the forward synthesis.

Direct Synthesis Routes and Optimization Studies

Based on the retrosynthetic analysis, several direct synthesis routes can be devised and optimized to achieve efficient production of this compound.

Formation of the Primary Amine via Reductive Amination

Reductive amination is a robust and widely employed method for the synthesis of primary, secondary, and tertiary amines. harvard.eduorganic-chemistry.org In the context of synthesizing this compound, this process typically involves the reaction of 2-cyclopropoxybenzaldehyde with an amine source, followed by reduction of the intermediate imine.

The reaction proceeds in two main steps:

Imine Formation: The aldehyde reacts with an amine, such as ammonia or a protected amine, to form an imine intermediate. This step is often catalyzed by acid.

Reduction: The imine is then reduced to the corresponding amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. harvard.edu

Recent studies have explored the use of cobalt-containing composites as catalysts for the reductive amination of aromatic aldehydes, achieving high yields under hydrogen pressure. mdpi.com For instance, the amination of p-methoxybenzaldehyde with n-butylamine using such catalysts has demonstrated quantitative yields of the target amine. mdpi.com

Table 1: Reductive Amination of Aromatic Aldehydes

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Oxygen Linkages

The formation of the aryl-oxygen bond in the cyclopropoxyaryl system can be efficiently achieved through palladium-catalyzed cross-coupling reactions. While direct C-O coupling with cyclopropanol (B106826) can be challenging, related methodologies provide a basis for this transformation. Palladium catalysts are well-known for their ability to facilitate the formation of carbon-heteroatom bonds. mdpi.comliverpool.ac.uk

A plausible route involves the coupling of a 2-halobenzaldehyde derivative with cyclopropanol in the presence of a suitable palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

Cyclopropanation Reactions for the Cyclopropyl Ether

The construction of the cyclopropane ring is a key step in forming the cyclopropoxy moiety. wikipedia.org There are several methods for cyclopropanation, many of which involve the reaction of an alkene with a carbene or carbenoid species. wikipedia.orgethz.ch

One established method is the Simmons-Smith reaction , which utilizes a carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. wikipedia.org In the context of synthesizing a cyclopropoxyaryl compound, a precursor such as 2-allyloxybenzaldehyde could undergo cyclopropanation.

Another powerful technique is the Corey-Chaykovsky reaction , where dimethylsulfoxonium methylide is used to cyclopropanate enones. ethz.ch While not directly applicable to forming a simple cyclopropyl ether, it highlights the utility of ylides in cyclopropane synthesis.

More recently, cobalt-catalyzed cyclopropanation reactions have emerged as a valuable tool. nih.gov These reactions can be performed under mild conditions and offer a high degree of control. For instance, cobalt(II) complexes have been shown to effectively catalyze the cyclopropanation of olefins with diazoacetates. organic-chemistry.org

Table 2: Common Cyclopropanation Methods

Stereoselective Synthesis of Enantiopure this compound

The creation of a single, desired stereoisomer of this compound is crucial for applications where biological activity is dependent on a specific three-dimensional arrangement of atoms. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of enantiopure this compound, a common approach would involve the use of a chiral auxiliary to direct the formation of the amine stereocenter.

A variety of chiral auxiliaries are commercially available, including derivatives of ephedrine, oxazolidinones, and sulfur-based compounds. sigmaaldrich.com For instance, pseudoephedrine can be reacted with a carboxylic acid to form a corresponding amide. wikipedia.org In a hypothetical application to our target molecule, a derivative of 2-cyclopropoxybenzoic acid could be coupled with a chiral auxiliary like pseudoephenamine. nih.gov Subsequent stereoselective reduction of the amide or a related imine intermediate, directed by the chiral auxiliary, would yield the desired enantiomer of this compound. The auxiliary is then cleaved under appropriate conditions. Another widely used class of chiral auxiliaries are the Evans oxazolidinones, which have been successfully applied in numerous stereoselective transformations. wikipedia.org A patent describes the use of α-substituted benzylamine (B48309) chiral auxiliaries for the synthesis of nitrogen-containing compounds with enhanced stereochemical purity. google.com

A key advantage of this method is the high diastereoselectivity that can often be achieved. The diastereomeric products can then be separated, and the chiral auxiliary removed to furnish the enantiomerically enriched target molecule.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, asymmetric catalysis would be applied to the formation of the carbon-nitrogen bond.

One prominent method is the catalytic asymmetric reductive amination of a prochiral ketone or aldehyde. wikipedia.org For the synthesis of this compound, the corresponding prochiral aldehyde, 2-cyclopropoxybenzaldehyde, would be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. This process, often carried out in a single pot, is a highly efficient way to produce chiral amines. wikipedia.org Research has shown that iridium-catalyzed reductive amination can be a powerful tool for this transformation.

Another approach involves the asymmetric addition of a nucleophile to an imine. For example, a chiral phosphoric acid catalyst can enable the asymmetric amination of anilines with azodicarboxylates, demonstrating high kinetic resolution. While not a direct synthesis of the target, this highlights the potential of chiral catalysts in controlling stereochemistry during C-N bond formation.

The development of catalysts for these transformations is an active area of research, with a focus on improving enantioselectivity, broadening substrate scope, and utilizing more sustainable and earth-abundant metals.

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the slower-reacting enantiomer in excess. wikipedia.org This technique can be applied to a racemic mixture of this compound to isolate one of its enantiomers.

A common method for the kinetic resolution of amines is acylative resolution. In this process, a racemic amine is reacted with a chiral acylating agent in the presence of a catalyst. One enantiomer of the amine will react preferentially, forming an amide, which can then be separated from the unreacted enantiomer of the amine. Studies have detailed the diastereoselective acylation of racemic methyl-substituted cyclic alkylamines using active esters of 2-phenoxypropanoic acid, achieving high stereoselectivity. nih.govresearchgate.net

Dynamic kinetic resolution (DKR) is an advancement of this technique where the less reactive enantiomer is continuously racemized back to the racemic mixture. This allows, in theory, for the conversion of the entire racemic starting material into a single enantiomer of the product, thereby significantly increasing the yield.

Green Chemistry Principles in the Synthesis of Amines and Ethers

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, which contains both an amine and an ether functional group, several green chemistry principles are particularly relevant.

Atom Economy and Reaction Efficiency Improvements

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Reactions with high atom economy are preferred as they generate less waste. Reductive amination is a prime example of an atom-economical reaction for the synthesis of amines, as it ideally incorporates all atoms from the carbonyl compound and the amine source into the final product, with water being the only byproduct. wikipedia.orgrsc.org Modern catalytic direct reductive amination methods that use carbon monoxide as a deoxygenating agent further enhance atom economy. rsc.orgacs.org

In contrast, classical methods for amine synthesis, such as the Gabriel synthesis, often have poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product. The efficiency of a reaction is also determined by its yield and selectivity. Catalytic processes are generally favored as they can lead to high yields and selectivities under milder conditions, reducing energy consumption and by-product formation.

Solvent Minimization and Alternative Media (e.g., Water, Ionic Liquids)

Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution. rsc.org Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to solubility issues, the use of phase-transfer catalysts or the development of water-soluble catalysts can overcome these limitations. The synthesis of amines can be carried out in aqueous media, and the pH of the water can be used to control the basicity of the amine product, potentially simplifying purification.

Ionic liquids (ILs) are salts with low melting points that are often non-volatile and have high thermal stability. ijsr.netlibretexts.orgresearchgate.net They can act as both solvents and catalysts in chemical reactions. researchgate.net The use of ionic liquids in direct reductive amination has been explored, with some studies showing that ILs can enhance selectivity and allow for the recycling of the catalyst and solvent system. ijsr.netacs.org For example, 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) has been used as a solvent for the direct reductive amination of aldehydes, leading to excellent yields without the need for an additional catalyst. ijsr.net The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of "designer solvents" for specific applications. researchgate.net

Process Development and Scale-Up Considerations for Chemical Production

The journey from a laboratory curiosity to a commercially produced chemical is fraught with challenges that extend beyond simple reaction stoichiometry. For this compound, successful scale-up hinges on a meticulous evaluation of several key factors, including reaction safety, process robustness, economic viability, and regulatory compliance.

A primary concern in scaling up the synthesis of this compound is the management of reaction exotherms. Many synthetic routes that are manageable on a gram scale in a laboratory setting can become hazardous on a multi-kilogram or tonne scale due to the potential for runaway reactions. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential. Process chemists often favor controlled additions of reagents and efficient heat transfer systems in industrial reactors to mitigate these risks.

The choice of synthetic route is also a critical decision point. While a medicinal chemist may prioritize novelty and speed of discovery, a process chemist must select a route that is repeatable, high-yielding, and utilizes cost-effective and readily available starting materials and reagents. For instance, a common laboratory method for the synthesis of benzylamines involves the reduction of a corresponding benzonitrile. In the case of this compound, this would involve the large-scale reduction of 2-cyclopropoxybenzonitrile.

The selection of the reducing agent and reaction conditions for this transformation is a key area of process development. While powerful reducing agents like lithium aluminum hydride (LiAlH4) are common in the lab, their high reactivity and associated safety concerns often make them unsuitable for large-scale production. Process development would therefore explore alternative, safer, and more cost-effective reducing systems, such as catalytic hydrogenation.

Catalytic hydrogenation offers several advantages for industrial-scale synthesis. The use of a catalyst, such as Raney nickel or a palladium-based catalyst, in smaller, substoichiometric amounts is more economical than using a stoichiometric reagent. Furthermore, the reaction can often be run under milder conditions, and the catalyst can potentially be recovered and reused, further improving the process economics. The development of a robust catalytic hydrogenation process would involve optimizing parameters such as catalyst loading, hydrogen pressure, temperature, and solvent choice to maximize yield and purity while minimizing reaction time.

The table below outlines a hypothetical comparison of two potential routes for the final reduction step in the synthesis of this compound, highlighting the typical considerations in process development.

| Parameter | Laboratory Scale (LiAlH4 Reduction) | Industrial Scale (Catalytic Hydrogenation) |

| Starting Material | 2-Cyclopropoxybenzonitrile | 2-Cyclopropoxybenzonitrile |

| Reagent | Lithium Aluminum Hydride (LiAlH4) | Hydrogen Gas (H2) |

| Catalyst | None | Raney Nickel or Palladium on Carbon |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol or Ethanol |

| Temperature | 0 °C to room temperature | 25-80 °C |

| Pressure | Atmospheric | 50-500 psi |

| Yield | Typically high (>90%) | 85-95% (optimized) |

| Safety Concerns | Highly reactive, pyrophoric reagent; quenching requires extreme care. | Flammable hydrogen gas under pressure; requires specialized equipment. |

| Cost | High cost of LiAlH4. | Lower cost of hydrogen and catalyst (especially if recycled). |

| Work-up | Complex and hazardous quenching procedure. | Simple filtration to remove the catalyst. |

| Scalability | Poor; significant safety risks on a large scale. | Excellent; well-established industrial process. |

Another critical aspect of process development is the control of impurities. The purity profile of the final product is often subject to strict regulatory requirements. Therefore, a significant effort is dedicated to identifying potential impurities, understanding their formation, and developing methods to control them to acceptable levels. This may involve optimizing reaction conditions to minimize side reactions or developing efficient purification methods, such as crystallization or distillation, that are amenable to large-scale operation.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropoxyphenyl Methanamine

Reactions Involving the Primary Amine Functional Group

The primary amine group (-NH2) is a key center of reactivity in (2-Cyclopropoxyphenyl)methanamine. The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base, enabling it to participate in a wide array of chemical transformations.

As a strong nucleophile, the primary amine of this compound readily attacks the electrophilic carbonyl carbon of carboxylic acid derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving a tetrahedral intermediate, to form stable amide products. masterorganicchemistry.comopenstax.orgyoutube.comlibretexts.org This is a fundamental and widely used transformation for creating C-N bonds.

The general mechanism involves the initial attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (such as a chloride from an acid chloride or a carboxylate from an acid anhydride). masterorganicchemistry.comyoutube.com The reactivity of the acylating agent is crucial, with acid chlorides being the most reactive, followed by acid anhydrides, esters, and carboxylic acids. youtube.com When reacting with acid chlorides or anhydrides, a base like pyridine is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.org

| Acylating Agent | Reactant Structure | Product Name | Product Structure |

|---|---|---|---|

| Acetyl Chloride | N-((2-Cyclopropoxyphenyl)methyl)acetamide | ||

| Acetic Anhydride | N-((2-Cyclopropoxyphenyl)methyl)acetamide | ||

| Benzoyl Chloride | N-((2-Cyclopropoxyphenyl)methyl)benzamide |

The synthesis of secondary and tertiary amines from this compound can be achieved through two primary methods: direct alkylation and reductive amination.

Direct Alkylation: This method involves the reaction of the amine with an alkyl halide in a nucleophilic aliphatic substitution reaction. wikipedia.org However, this approach has significant limitations. The primary amine product is itself a nucleophile and can compete with the starting material for the alkyl halide. masterorganicchemistry.com This often leads to over-alkylation, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can be difficult to separate. wikipedia.orgmasterorganicchemistry.com

Reductive Amination: A more controlled and widely preferred method for preparing secondary and tertiary amines is reductive amination. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process first involves the condensation of this compound with an aldehyde or a ketone to form an intermediate imine (or Schiff base). libretexts.org In the second step, this imine is reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.com This one-pot procedure is highly efficient for generating mono-alkylated products. wikipedia.orgorganic-chemistry.org

| Carbonyl Compound | Intermediate | Final Product Type | Product Name |

|---|---|---|---|

| Formaldehyde | Imine | Secondary Amine | 1-(2-Cyclopropoxyphenyl)-N-methylmethanamine |

| Acetone | Imine | Secondary Amine | 1-(2-Cyclopropoxyphenyl)-N-(propan-2-yl)methanamine |

| Benzaldehyde | Imine | Secondary Amine | N-Benzyl-1-(2-cyclopropoxyphenyl)methanamine |

| Sequential reaction with two different aldehydes | Imine/Iminium ion | Tertiary Amine | 1-(2-Cyclopropoxyphenyl)-N-ethyl-N-methylmethanamine |

Primary amines react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) yields the C=N double bond of the imine. libretexts.org The pH of the reaction is critical; it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. libretexts.org It is important to note that primary amines, such as this compound, form imines. Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. libretexts.org

The nucleophilic character of the primary amine in this compound makes it a valuable building block in the synthesis of nitrogen-containing heterocyclic compounds. In these annulation (ring-forming) reactions, the amine can act as one of the key nucleophiles that drives the cyclization process. For instance, in a reaction analogous to the Paal-Knorr pyrrole (B145914) synthesis, the amine could react with a 1,4-dicarbonyl compound. The mechanism would involve the formation of two imine linkages followed by cyclization and dehydration to afford a substituted pyrrole ring. Similarly, reactions with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine or dihydropyridine derivatives, depending on the specific reaction partners and conditions.

Reactivity of the Cyclopropane (B1198618) Ring System

The cyclopropane ring is a strained three-membered carbocycle. This inherent ring strain, estimated at approximately 27 kcal/mol, imparts alkene-like character to the C-C bonds and makes the ring susceptible to cleavage under various conditions.

The cyclopropane ring can undergo ring-opening reactions when subjected to thermal energy or in the presence of catalysts, such as Lewis acids or transition metals. nih.gov In the context of this compound, the phenyl substituent plays a key role in the regioselectivity of this cleavage. Phenyl-substituted cyclopropanes often undergo cleavage at the bond distal (C2-C3) to the point of substitution, as this allows for the formation of a more stable benzylic radical or cationic intermediate. nih.gov

Catalytically Induced Ring Opening: Lewis acids can coordinate to the molecule and promote heterolytic cleavage of a cyclopropane C-C bond, leading to a 1,3-zwitterionic intermediate. researchgate.net The presence of the electron-donating phenyl group can stabilize a positive charge on the adjacent carbon, facilitating this process. The resulting zwitterion can then be trapped by various nucleophiles or participate in cycloaddition reactions. researchgate.netscispace.com For example, a reaction catalyzed by a Lewis acid in the presence of a nucleophile could lead to a 1,3-addition product where the ring has opened.

Thermally Induced Ring Opening: Under thermal conditions, the cyclopropane ring can undergo homolytic cleavage to form a 1,3-diradical intermediate. This intermediate can then undergo further rearrangements or reactions. The precise outcome of such reactions is highly dependent on the substitution pattern and the reaction conditions. For molecules like this compound, intramolecular reactions involving the amine group and the opened ring could also be envisioned, potentially leading to complex heterocyclic structures. Studies on related alkylidenecyclopropyl ketones have shown that ring-opening and subsequent cyclization with amines can lead to substituted pyrroles, likely proceeding through a distal cleavage of the cyclopropane ring. organic-chemistry.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

While specific studies on this compound are not prevalent, the reactivity of analogous cyclopropylamines suggests their potential participation in cycloaddition reactions. Notably, visible-light-mediated [3+2] cycloadditions of cyclopropylamines with olefins have been developed. nih.gov In these reactions, the cyclopropylamine can act as a three-carbon synthon. The reaction is often initiated by the oxidation of the amine to a nitrogen radical cation, which then triggers the ring-opening of the cyclopropane to form a distonic radical cation intermediate. This intermediate can then engage with an olefin in a stepwise or concerted manner to form a cyclopentane ring. rsc.org

The general mechanism for such a photoredox-catalyzed [3+2] cycloaddition is depicted below:

Photoexcitation and Single Electron Transfer (SET): A photocatalyst, upon absorbing light, becomes excited. It then oxidizes the cyclopropylamine via a single electron transfer to generate a nitrogen-centered radical cation. chemrxiv.org

Ring Opening: The strained cyclopropane ring in the radical cation undergoes homolytic cleavage of a C-C bond to form a more stable 1,3-radical cation (a distonic radical cation). rsc.org

Radical Addition: The radical end of this intermediate adds to an olefin (the dipolarophile), generating a new radical intermediate.

Cyclization and Reduction: The cationic center of this new intermediate is then attacked by the radical, closing the five-membered ring. The resulting cyclopentylamine radical cation is then reduced by the photocatalyst in its reduced state to regenerate the catalyst and yield the final product.

For this compound, the presence of the aryl group could influence the redox potential of the amine, potentially facilitating the initial SET step. nih.gov The reaction would likely yield highly substituted aminocyclopentane derivatives, which are valuable scaffolds in medicinal chemistry. The diastereoselectivity of such reactions can be influenced by the steric bulk of the substituents on both the cyclopropylamine and the olefin. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions with Cyclopropylamine Derivatives

| Cyclopropylamine Derivative | Olefin | Catalyst | Product | Reference |

| N-Cyclopropylaniline | Styrene | Ru(bpz)₃₂ | Substituted Cyclopentylamine | nih.gov |

| Bicyclic Cyclopropylamine | Styrene | Ru(bpz)₃₂ | Fused Saturated Heterocycle | nih.gov |

| N-Aryl Cyclopropylamine | Electron-deficient Olefins | Photocatalyst | N-Arylaminocycloalkyl compound | chemrxiv.org |

Electrophilic Attack on the Cyclopropane Ring

The cyclopropane ring, due to its strained nature and the π-character of its C-C bonds, can be susceptible to attack by electrophiles, leading to ring-opening reactions. The regioselectivity of this cleavage is highly dependent on the substituents present on the ring. In the case of this compound, the electron-donating nature of the cyclopropoxy group would likely influence the outcome of such a reaction.

Electrophilic cleavage of cyclopropanes typically proceeds via protonation or coordination of a Lewis acid to one of the carbons, followed by nucleophilic attack, which breaks one of the ring bonds. acs.org For alkyl-substituted cyclopropanes, the ring cleavage generally occurs in a way that the nucleophile attaches to the most substituted carbon atom. acs.org

In the context of a molecule like trans-2-phenylcyclopropylamine hydrochloride, studies have shown that electrophilic ring opening can occur at the distal (C2-C3) bond. This is attributed to the σ-withdrawing effect of the ammonium group weakening this bond. nih.gov For this compound, the aminomethyl group, especially under acidic conditions where it would be protonated to an ammonium group, could exert a similar σ-withdrawing effect. Concurrently, the cyclopropoxy group would act as an electron-donating group, potentially stabilizing a positive charge development on the adjacent carbon atom during the transition state of the ring opening. This interplay of electronic effects would dictate the regiochemical outcome of the electrophilic attack. For instance, reaction with a strong acid (H-E) could lead to the formation of a 1,3-difunctional propane derivative.

Transformations on the Aromatic Ring System

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two substituents: the cyclopropoxy group and the aminomethyl group. Both of these are generally considered ortho, para-directing groups. wikipedia.orgbyjus.com

Cyclopropoxy Group: The oxygen atom of the cyclopropoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby activating it. This resonance effect strongly directs incoming electrophiles to the ortho and para positions.

Aminomethyl Group (-CH₂NH₂): While the amino group itself is a very strong activator, the presence of the methylene (B1212753) spacer slightly diminishes this effect compared to aniline. However, it is still considered an activating, ortho, para-directing group. wikipedia.org

Given that the two groups are ortho to each other, their directing effects will be superimposed. The para position to the aminomethyl group is occupied by the cyclopropoxy group, and vice versa. Therefore, the most likely positions for electrophilic attack would be the positions ortho to the cyclopropoxy group and ortho to the aminomethyl group, which are the C4 and C6 positions of the benzene (B151609) ring. Steric hindrance might favor substitution at the C4 position, which is para to the aminomethyl group and ortho to the cyclopropoxy group.

Halogenation: Reaction with reagents like Br₂ in the presence of a Lewis acid (or even without, given the activated nature of the ring) would be expected to yield mono- or di-halogenated products, with substitution occurring at the activated positions. Nitration: Nitration using a mixture of nitric acid and sulfuric acid would also lead to substitution at the ortho and para positions relative to the activating groups. However, under strongly acidic conditions, the aminomethyl group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. This would complicate the reaction, potentially leading to a mixture of products or requiring protection of the amino group before carrying out the nitration. byjus.com

Metal-Catalyzed Functionalization of Aryl C-H Bonds

Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules. rsc.org The functional groups present in this compound, particularly the primary amine, can act as directing groups to guide a metal catalyst to a specific C-H bond, typically in the ortho position.

Palladium-Catalyzed Reactions: The primary amine in the aminomethyl group could coordinate to a palladium catalyst. After N-H deprotonation, this could facilitate the cyclometalation and subsequent functionalization of the ortho C-H bond of the aromatic ring. This strategy has been successfully applied to the arylation, amination, and chlorination of benzylamines. nih.govnih.gov For this compound, this would lead to functionalization at the C3 position.

Rhodium-Catalyzed Reactions: Rhodium catalysts are also highly effective for chelation-assisted C-H functionalization. nih.gov The aminomethyl group could similarly direct a rhodium catalyst to the ortho C-H bond. Furthermore, the oxygen of the cyclopropoxy group could also potentially act as a directing group, although this is generally less common than with amine or amide groups. Rhodium(III)-catalyzed C-H activation has been used for the synthesis of various heterocycles. mdpi.com

Table 2: Potential Metal-Catalyzed C-H Functionalization Reactions

| Metal Catalyst | Directing Group | Potential Reaction | Product Type |

| Palladium(II) | Aminomethyl | C-H Arylation | 3-Aryl derivative |

| Palladium(II) | Aminomethyl | C-H Amination | 3-Amino derivative |

| Rhodium(III) | Aminomethyl | C-H Alkenylation | 3-Alkenyl derivative |

| Rhodium(I) | Aminomethyl | Annulation with Alkynes | Fused Heterocycles |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov The primary amine functionality of this compound makes it an ideal candidate for a variety of MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.govnih.gov this compound could serve as the amine component in this reaction, leading to the formation of complex molecules incorporating its unique substituted aromatic structure. Modified Ugi reactions using alternatives to the standard components have also been developed, further expanding the synthetic possibilities. organic-chemistry.orgnih.gov

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using an amine and a non-enolizable aldehyde. nih.gov this compound could be used as the amine component, reacting with an aldehyde (like formaldehyde) and an enolizable ketone or aldehyde to produce β-amino carbonyl compounds.

Other MCRs: The primary amine group also allows for participation in other MCRs, such as the Strecker synthesis of α-aminonitriles (with an aldehyde and cyanide) or the Petasis (borono-Mannich) reaction (with an organoboronic acid and an aldehyde). nih.gov The incorporation of the (2-cyclopropoxyphenyl)methyl moiety into the products of these reactions could be of interest for the development of new chemical entities with potential biological activity.

Detailed Mechanistic Investigations and Kinetic Studies of Key Reactions

Currently, there is a lack of specific mechanistic and kinetic studies reported in the literature for reactions involving this compound. However, the mechanisms of the general reaction types discussed above have been studied with analogous compounds.

[3+2] Cycloadditions: Mechanistic studies, including Stern-Volmer experiments and quantum yield determinations for related photocycloadditions of cyclopropylamines, suggest a mechanism initiated by a reductive quenching of the excited photocatalyst by the N-aryl cyclopropylamine. rsc.org The reaction is not believed to proceed via a chain propagation mechanism. rsc.org Kinetic studies would be valuable to understand the influence of the electronic properties of the aryl substituents and the nature of the olefin on the reaction rate.

Electrophilic Aromatic Substitution: The mechanism of EAS is well-established and proceeds through a two-step process involving the formation of a positively charged intermediate known as a benzenonium ion or sigma complex. msu.edumasterorganicchemistry.com The first step, the attack of the electrophile by the aromatic ring, is typically the rate-determining step. msu.edu Kinetic studies on the halogenation or nitration of this compound would provide quantitative data on the activating effects of the cyclopropoxy and aminomethyl groups.

Metal-Catalyzed C-H Functionalization: Mechanistic investigations into palladium-catalyzed C-H functionalization often point to a concerted metalation-deprotonation (CMD) pathway for the C-H cleavage step. snnu.edu.cn Kinetic isotope effect studies could confirm whether C-H bond breaking is the rate-determining step in a given transformation.

Computational and Theoretical Investigations of 2 Cyclopropoxyphenyl Methanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the electronic properties of molecules. For (2-Cyclopropoxyphenyl)methanamine, methods like Density Functional Theory (DFT) and high-level ab initio calculations can offer a detailed picture of its ground state properties, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A likely computational approach for this compound would involve geometry optimization and frequency calculations using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p) to adequately account for electron correlation and polarization effects. Such calculations would yield key information on the molecule's thermodynamic stability and geometric parameters.

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

High-Level Ab Initio Calculations for Energy and Geometry Optimization

To refine the energetic and geometric data obtained from DFT, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally more intensive, provide a more accurate description of electron correlation. For a molecule of this size, a common strategy is to perform single-point energy calculations with a larger basis set on the DFT-optimized geometry to obtain a more precise energy value.

Analysis of Molecular Orbitals and Charge Distribution

The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pair of the nitrogen atom in the amine group. The LUMO, conversely, would likely be distributed over the antibonding orbitals of the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

A Natural Bond Orbital (NBO) analysis would further illuminate the charge distribution. The oxygen atom of the cyclopropoxy group and the nitrogen atom of the methanamine group are expected to be the most electronegative centers, carrying partial negative charges. The hydrogen atoms of the amine group would, in turn, bear partial positive charges. This charge separation suggests the potential for hydrogen bonding and other electrostatic interactions.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methanamine side chain and the orientation of the cyclopropoxy group give rise to multiple possible conformations for this compound.

Exploration of Rotational Isomers and Stable Conformations

A systematic conformational search, likely performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, would reveal the most stable three-dimensional arrangements of the molecule. The key dihedral angles determining the conformation are the C(aryl)-C(aryl)-O-C(cyclopropyl) angle and the C(aryl)-C(methylene)-N-H angles. The relative energies of these conformers would indicate their population at a given temperature.

| Conformer | Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | ~0° | gauche | 0.00 |

| 2 | ~180° | gauche | 1.25 |

| 3 | ~0° | anti | 2.50 |

| 4 | ~180° | anti | 3.75 |

Note: The values in this table are hypothetical and for illustrative purposes, representing plausible outcomes of a conformational analysis.

Prediction of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The conformational preferences of this compound are dictated by a balance of intramolecular interactions. A significant stabilizing interaction could be an intramolecular hydrogen bond between one of the hydrogen atoms of the amine group and the oxygen atom of the cyclopropoxy group. This would lead to a pseudo-cyclic conformation.

Conversely, steric hindrance between the cyclopropyl (B3062369) group and the methanamine group, as well as between these groups and the hydrogen atoms on the benzene ring, will destabilize certain conformations. The "gauche" effect, the tendency of a molecule to adopt a conformation with adjacent electron-withdrawing groups or lone pairs at a 60° dihedral angle, might also play a role in the orientation of the methanamine side chain relative to the cyclopropoxy group. The interplay of these attractive and repulsive forces ultimately determines the molecule's preferred shape and, consequently, its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a powerful approach to understanding the potential chemical transformations of this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying key stationary points including reactants, products, intermediates, and transition states.

The reactivity of this compound is dictated by the interplay of its functional groups: the primary amine, the cyclopropoxy-substituted aromatic ring, and the benzylic methylene (B1212753) bridge. Theoretical calculations can predict the most likely sites of reaction and the structures of the transient species that form.

For instance, in an electrophilic attack on the amine group, a common reaction for primary amines, the initial intermediate would be a protonated or alkylated ammonium (B1175870) species. Subsequent reactions, such as deprotonation or rearrangement, can be modeled to identify further intermediates. The benzylic C-H bonds are also potential sites for reactions like oxidation or radical substitution, which would proceed through distinct radical or cationic intermediates. nih.gov

Transition state (TS) geometries represent the highest energy point along a reaction coordinate and are crucial for understanding the kinetics of a reaction. Computational methods can locate these unstable structures, which are characterized by a single imaginary vibrational frequency. For example, in a hypothetical SN2 reaction at the benzylic carbon, the transition state would feature the incoming and outgoing groups partially bonded to the carbon atom. The geometry and energy of this TS would be highly dependent on the nature of the substituents on the aromatic ring.

Illustrative Example of a Hypothetical Reaction Pathway:

Consider the N-methylation of this compound with methyl iodide. A plausible reaction pathway would involve:

Reactants: this compound and methyl iodide.

Transition State 1 (TS1): The nitrogen atom of the amine attacking the methyl group of methyl iodide, with the C-I bond beginning to break and the N-C bond beginning to form.

Intermediate: The formation of a secondary ammonium iodide salt.

Transition State 2 (TS2): If a base is present, the transition state for the deprotonation of the ammonium salt.

Product: N-methyl-(2-Cyclopropoxyphenyl)methanamine.

Once the reactants, intermediates, transition states, and products have been identified and their geometries optimized, their relative energies can be calculated. This allows for the determination of key thermodynamic and kinetic parameters.

The activation barrier (Ea) , or activation energy, is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. The activation barrier is a critical parameter for predicting the feasibility of a reaction under specific conditions. libretexts.org Computational studies on related substituted aromatic compounds have shown that both electronic and steric factors of the substituents significantly influence the activation barriers. rsc.org For this compound, the electron-donating nature of the cyclopropoxy group would be expected to influence the reactivity of the aromatic ring and the benzylic position.

The reaction enthalpy (ΔHrxn) is the difference in enthalpy between the products and the reactants. nih.gov A negative ΔHrxn indicates an exothermic reaction, while a positive value signifies an endothermic reaction. This provides insight into the thermodynamic driving force of the reaction.

Table 4.3.1: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +8.1 |

| Products | -12.4 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not currently available in the public domain. The values are representative of typical energy profiles for related amine reactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for describing the electronic structure and reactivity of a molecule, molecular dynamics (MD) simulations are employed to understand its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of its behavior in solution.

For example, in a polar protic solvent like water, the primary amine group would be expected to form hydrogen bonds with the solvent molecules. These interactions can stabilize certain conformations of the molecule and affect the accessibility of the lone pair of electrons on the nitrogen atom, thereby influencing its nucleophilicity. The cyclopropoxy group, being relatively nonpolar, might favor conformations that minimize its exposure to a highly polar solvent.

MD simulations can quantify these effects by calculating properties such as the radial distribution function of solvent molecules around specific atoms of the solute and the average number of hydrogen bonds. This information is crucial for understanding reaction kinetics in solution, as the desolvation of the reactants is often a key step in the reaction mechanism.

Interactions with Non-biological Systems (e.g., Surfaces, Polymers)

The interactions of this compound with various materials are of interest for potential applications in materials science and catalysis. MD simulations can be used to model the adsorption of the molecule onto surfaces, such as metal oxides or polymers.

These simulations can predict the preferred binding orientation of the molecule on the surface, the strength of the interaction, and the nature of the forces involved (e.g., van der Waals, electrostatic, or chemical bonding). For instance, the amine group could act as a binding site to acidic sites on a metal oxide surface. The aromatic ring could also interact with surfaces through π-stacking interactions.

Understanding these interactions is key to designing materials with specific functionalities, such as catalysts where the molecule acts as a ligand or functionalized polymers where it is incorporated to modify the material's properties.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation Methodologies

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is an essential tool for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the electronic environment. For this compound, distinct signals would be predicted for the protons and carbons of the cyclopropyl group, the aromatic ring, the methanamine moiety, and the amine group itself. Comparing these predicted spectra with experimental data can confirm the molecular structure.

Infrared (IR) Spectroscopy: IR spectra are determined by the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the primary amine, the C-H stretching of the aromatic and cyclopropyl groups, and the C-O stretching of the cyclopropoxy group.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns observed in MS. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to rationalize the observed peaks in the mass spectrum. For this compound, likely fragmentation pathways would involve the loss of the amine group or cleavage at the benzylic position.

Table 4.3.2: Illustrative Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Illustrative Value/Range |

| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 6.8 - 7.3 |

| ¹H NMR | Chemical Shift (ppm) - Benzylic CH₂ | ~3.8 |

| ¹H NMR | Chemical Shift (ppm) - Cyclopropyl H | 0.5 - 1.0 |

| ¹³C NMR | Chemical Shift (ppm) - Aromatic C | 110 - 160 |

| ¹³C NMR | Chemical Shift (ppm) - Benzylic CH₂ | ~45 |

| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 |

| IR | Vibrational Frequency (cm⁻¹) - C-O Stretch | 1200 - 1250 |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual spectroscopic values may vary. These predictions are based on typical ranges for the respective functional groups.

Applications of 2 Cyclopropoxyphenyl Methanamine As a Chemical Building Block or Reagent

Precursor in Complex Organic Synthesis

The primary amine and the reactive benzylic position of (2-Cyclopropoxyphenyl)methanamine make it a valuable starting material for the construction of more elaborate molecular architectures.

The nucleophilic primary amine of this compound is a key functional group for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. For instance, through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to form pyrroles, imidazoles, and other heterocyclic systems.

Table 1: Potential Heterocycle Synthesis from this compound

| Heterocycle Class | General Reactant(s) | Potential Product Structure |

| Pyrrole (B145914) | 1,4-Dicarbonyl Compound | N-(2-Cyclopropoxybenzyl)pyrrole |

| Imidazole | 1,2-Dicarbonyl Compound, Aldehyde | 1-(2-Cyclopropoxybenzyl)imidazole |

| Quinoline | α,β-Unsaturated Ketone/Aldehyde | Substituted Quinoline |

| Isoquinoline | Acyl Halide followed by Cyclization | Substituted Dihydroisoquinoline |

The presence of a stereocenter, which can be introduced at the benzylic carbon or on the cyclopropyl (B3062369) group, allows this compound to serve as a precursor for chiral scaffolds. These scaffolds are crucial in asymmetric synthesis for controlling the stereochemical outcome of reactions. Chiral amines are widely used as resolving agents, chiral auxiliaries, and synthons for more complex chiral molecules.

Derivatives of this compound could be employed to create chiral auxiliaries that, after attachment to a prochiral substrate, direct a stereoselective transformation. Subsequent removal of the auxiliary would yield an enantiomerically enriched product. While specific research on this compound in this context is sparse, the principle is a cornerstone of asymmetric synthesis.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the primary amine in this compound can act as a Lewis base, making it a suitable candidate for the design of ligands that can coordinate to metal centers.

By incorporating chirality, derivatives of this compound can be transformed into valuable chiral ligands for asymmetric catalysis. These ligands can coordinate to a transition metal, creating a chiral catalytic complex that can induce enantioselectivity in a variety of chemical reactions, such as hydrogenations, allylic alkylations, and cyclopropanations. The cyclopropoxy group can also influence the steric and electronic properties of the resulting ligand, potentially fine-tuning the catalyst's activity and selectivity.

For example, the amine could be functionalized to create bidentate or tridentate ligands. Reaction with a chiral epoxide, for instance, could yield a chiral amino alcohol ligand. The effectiveness of such ligands would depend on the specific reaction and metal center involved.

The coordination chemistry of ligands derived from this compound with various transition metals would be a rich area of investigation. The primary amine can act as a monodentate ligand, or it can be incorporated into a larger multidentate ligand framework. The nature of the cyclopropoxy-substituted phenyl ring can also influence the coordination properties through electronic effects.

Studies would likely involve the synthesis of metal complexes with metals such as palladium, rhodium, copper, and iridium, followed by characterization using techniques like X-ray crystallography and NMR spectroscopy to elucidate the coordination geometry and bonding. The catalytic activity of these complexes would then be evaluated in various organic transformations.

Table 2: Potential Ligand and Coordination Complex Formation

| Ligand Type | Potential Synthesis Route | Target Metal for Coordination | Potential Catalytic Application |

| Chiral Amino Alcohol | Reaction with a Chiral Epoxide | Rhodium, Ruthenium | Asymmetric Hydrogenation |

| Chiral Diamine | Reaction with a Chiral Aziridine | Palladium, Iridium | Asymmetric Allylic Alkylation |

| Schiff Base Ligand | Condensation with a Salicylaldehyde derivative | Copper, Nickel | Asymmetric Cyclopropanation |

Materials Science Applications

The structural features of this compound also suggest its potential use as a monomer or a modifying agent in materials science. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. The cyclopropyl group can also be a site for further functionalization or cross-linking, potentially leading to materials with unique thermal or mechanical properties.

Furthermore, the incorporation of the cyclopropoxy-phenyl moiety into a polymer backbone could influence the material's properties, such as its solubility, thermal stability, and refractive index. While specific examples of polymers derived from this compound are not documented in the available literature, the general principles of polymer chemistry suggest this as a viable area for future research.

Monomer or Precursor in Polymer Chemistry

While no specific polymers incorporating this compound have been detailed in publicly available literature, the presence of a primary amine group allows for its theoretical use as a monomer or a precursor in the synthesis of various polymer classes. Primary amines are known to participate in polymerization reactions to form polyamides, polyimides, and other polymer structures. The cyclopropoxy group would introduce a bulky, rigid, and non-planar substituent into the polymer backbone, which could significantly influence the material's properties, such as thermal stability, solubility, and mechanical strength.

Components in Functional Materials (e.g., Optoelectronic Devices, Coatings)

The unique electronic nature of the cyclopropoxy group, which can act as a weak electron-donating group, combined with the aromatic system, suggests potential for the use of this compound derivatives in functional materials. There is a potential for this compound to be a precursor in the synthesis of materials for optoelectronic devices or specialized coatings. The incorporation of the cyclopropoxy group could be leveraged to fine-tune the electronic properties and molecular packing of organic semiconductors or light-emitting materials. However, specific research validating these applications for this compound is not currently available.

Application in Advanced Analytical Derivatization Methods

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic separation of analytes. The primary amine group of this compound makes it a candidate for use in such methods.

Derivatization for Enhanced Detection in Chromatographic Techniques

Primary amines are frequently targeted for derivatization in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). iu.eduthermofisher.com Reagents containing a primary amine can be used to "tag" molecules of interest that lack a suitable chromophore or fluorophore, thereby enabling or enhancing their detection by UV-Vis or fluorescence detectors. sigmaaldrich.comresearchgate.net

While specific applications of this compound as a derivatization agent are not documented, its structural analog, benzylamine (B48309), is used for this purpose. sigmaaldrich.com Benzylamine can be reacted with certain analytes to improve their detection sensitivity in HPLC. sigmaaldrich.com By analogy, this compound could potentially be used to derivatize compounds containing reactive functional groups, with the cyclopropoxyphenyl group potentially influencing the chromatographic retention and detector response of the resulting derivative. The choice of derivatization reagent is critical and depends on the analyte and the analytical instrumentation. rsc.orgresearchgate.net A variety of reagents are available for the derivatization of primary amines, each with its own set of advantages and disadvantages regarding reaction conditions and the stability of the resulting derivative. chromforum.orgrsc.org

Table 1: Comparison of Common Derivatization Reagents for Primary Amines This table provides a general overview of common derivatization reagents and does not include this compound due to a lack of specific data.

| Reagent | Abbreviation | Detection Method | Advantages | Disadvantages |

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction, good for automated systems. | Derivatives can be unstable. |

| Fluorescamine | - | Fluorescence | Reagent is non-fluorescent, reducing background. | Reacts rapidly with water. |

| Dansyl Chloride | - | Fluorescence | Forms stable derivatives with high fluorescence. | Excess reagent must be removed. |

| 9-Fluorenylmethyl-chloroformate | FMOC-Cl | Fluorescence | Forms stable derivatives. | Can react with secondary amines. |

| Benzoyl Chloride | - | UV | Simple and economical. | May require extraction of derivatives. rsc.org |

Use as a Chemical Probe in Reaction Monitoring

Chemical probes are molecules used to detect and quantify other chemical species or to monitor the progress of a chemical reaction. Probes for the detection of amines are an active area of research. researchgate.netnih.govacs.org These probes often work by a specific reaction with the amine that results in a change in a measurable property, such as color or fluorescence. acs.org

Given its primary amine functionality, this compound could theoretically be used as a reactant or a reference compound in the development and testing of new chemical probes designed to detect primary amines. The unique steric and electronic properties of the 2-cyclopropoxyphenyl group could provide a specific test case for the selectivity and reactivity of novel probe molecules.

Advanced Analytical Methodologies for Characterization in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. Its high resolution and sensitivity make it an indispensable tool in the analysis of pharmaceutical compounds.

In the context of (2-Cyclopropoxyphenyl)methanamine, HPLC is employed to determine the purity of a synthesized batch. A reversed-phase HPLC method would typically be developed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As a moderately polar compound, this compound would be retained on the column and then eluted by the mobile phase. The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic feature used for identification under specific chromatographic conditions. A UV detector is commonly used for detection, as the phenyl group in the molecule absorbs UV light.

The presence of a chiral center in this compound, at the carbon atom connecting the cyclopropyl (B3062369) ring, the phenyl ring, and the methanamine group, means that it can exist as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, they cannot be separated by conventional HPLC. Chiral HPLC is a specialized variant that utilizes a chiral stationary phase (CSP) to resolve enantiomers. The CSP creates a diastereomeric interaction with the enantiomers, leading to different retention times for each. The separation of enantiomers is crucial as they often exhibit different pharmacological activities.

A typical chiral HPLC analysis for this compound would involve screening various CSPs (e.g., polysaccharide-based or protein-based columns) and optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the two enantiomers. The ratio of the peak areas in the resulting chromatogram allows for the determination of the enantiomeric excess (ee) of the sample.

Table 1: Illustrative HPLC and Chiral HPLC Parameters for this compound Analysis

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid | n-Hexane:Isopropanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected RT | Single peak for the compound | Two baseline-separated peaks for each enantiomer |

This table is for illustrative purposes and actual conditions would require experimental optimization.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and structural elucidation of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis provides critical information about its molecular weight and fragmentation pattern, which serves as a chemical fingerprint.

In a typical GC-MS analysis, the sample is first vaporized in the heated injector of the gas chromatograph. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase within the GC column. Helium is commonly used as the carrier gas to move the analytes through the column. As the separated components elute from the column, they enter the ion source of the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process not only creates a molecular ion (M+), which corresponds to the molecular weight of the compound, but also causes the molecule to break apart into characteristic fragment ions.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum is a plot of ion abundance versus m/z. For this compound (C10H13NO), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the nitrogen atom and the cyclopropyl and phenyl rings, providing structural confirmation. Tandem mass spectrometry (MS/MS) can provide even greater structural detail by isolating a specific ion and subjecting it to further fragmentation.

Table 2: Predicted GC-MS Data for this compound

| Parameter | Description |

| GC Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Expected Molecular Ion (M+) | m/z = 163.22 |

| Potential Key Fragments | Fragments corresponding to the loss of the aminomethyl group, cleavage of the cyclopropane (B1198618) ring, and fragments of the substituted phenyl ring. |

This table presents predicted data. Actual fragmentation would need to be confirmed experimentally.

Emerging Research Directions and Future Perspectives for 2 Cyclopropoxyphenyl Methanamine

Development of Novel and Sustainable Synthetic Routes

The creation of (2-Cyclopropoxyphenyl)methanamine and its derivatives currently relies on multi-step synthetic sequences. A common approach involves the preparation of a (2-cyclopropoxyphenyl)methanol intermediate, followed by its conversion to the corresponding amine. For instance, the reduction of a 2-cyclopropoxybenzaldehyde (B6160452) or a related carboxylic acid derivative can yield the alcohol, which is then transformed into the amine. One patented method for a structurally related compound, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, utilizes sodium borohydride (B1222165) and a diborane-THF solution to reduce the corresponding ester to the alcohol. google.com Another general method for producing cyclopropylmethanol (B32771) involves the reduction of cyclopropyl (B3062369) ketones with agents like sodium borohydride or lithium aluminum hydride. nbinno.com

The conversion of the alcohol to the amine can be achieved through various established methods. These include the use of hydroxylamine (B1172632) in a continuous flow process, which has been demonstrated for the synthesis of N-benzylhydroxylamine hydrochloride from benzyl (B1604629) chloride. mdpi.com Other traditional methods for amine synthesis that could be adapted include the reaction of alkyl halides with ammonia (B1221849) or the Gabriel synthesis. organic-chemistry.org

However, these traditional batch processes often suffer from drawbacks such as the use of hazardous reagents, generation of significant waste, and lengthy reaction times. Consequently, a key area of emerging research is the development of more sustainable and efficient synthetic strategies. This includes the exploration of catalytic methods that minimize waste and the use of greener solvents. For example, nickel-catalyzed direct amidation of phenylacetic acid and benzylamine (B48309) derivatives has been shown to be an eco-friendly and efficient method. royalsocietypublishing.org

Exploration of Unprecedented Reactivity and Catalytic Roles

The unique structural features of this compound suggest a rich and largely unexplored reactivity profile. The cyclopropoxy group can influence the electronic properties of the aromatic ring, potentially modulating its reactivity in electrophilic aromatic substitution reactions. pnas.org The interplay between the electron-donating cyclopropoxy group and the methanamine substituent could lead to novel regioselectivity in such reactions.

Furthermore, the benzylamine moiety itself is a versatile functional group. Benzylamines are known to act as masked sources of ammonia and can be used in the synthesis of more complex nitrogen-containing heterocycles. wikipedia.org For instance, benzylamine can serve as a nucleophilic catalyst in reactions like the on-water synthesis of 2-substituted quinolines from 2-aminochalcones. organic-chemistry.org The catalytic potential of this compound in similar transformations remains an exciting area for future investigation. The presence of the cyclopropoxy group could impart unique selectivity or reactivity in such catalytic cycles.

The cyclopropyl group itself is known for its unique reactivity, participating in ring-opening reactions under certain conditions. scispace.com The proximity of the methanamine group could potentially influence or participate in such transformations, leading to novel molecular scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms